molecular formula C18H18N2O4S B2964752 Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321930-29-3

Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2964752
CAS No.: 1321930-29-3
M. Wt: 358.41
InChI Key: OWFDTUYOFNUZTL-HNENSFHCSA-N
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Description

Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative featuring a fused aromatic heterocyclic core. Its structure includes a 1,3-benzothiazole scaffold substituted with methyl groups at the 5- and 7-positions and a furan-2-carbonylimino moiety at the 2-position. The ethyl acetate group at the 3-position enhances solubility and modulates electronic properties.

Properties

IUPAC Name

ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-4-23-15(21)10-20-13-9-11(2)8-12(3)16(13)25-18(20)19-17(22)14-6-5-7-24-14/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFDTUYOFNUZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=CO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized into two groups: imidazole-based ethyl acetates () and benzothiazole derivatives (). Key comparisons are summarized below:

Compound Name Heterocycle Core Substituents Reported Use/Activity
Target Compound 1,3-Benzothiazole 5,7-dimethyl; 2-(furan-2-carbonylimino); 3-ethyl acetate Not explicitly stated
Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate () 1,3-Benzothiazole 4-chloro; 2-oxo; 3-ethyl acetate Pesticide, herbicide; soil degradation
Compound A (Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate) () Imidazole 2,5-diphenyl; 4-ethyl acetate In-silico/in-vitro studies
Compound F (Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate) () Imidazole 5-(4-chlorophenyl); 2-methyl; 4-ethyl acetate In-silico/in-vitro studies

Key Observations:

Heterocycle Core Differences :

  • Benzothiazoles (target compound and ) exhibit greater aromatic stability and electron-withdrawing sulfur atoms compared to imidazoles (), which have two nitrogen atoms. This difference influences reactivity, binding affinity, and metabolic stability. For example, the 1,3-benzothiazole core in ’s compound contributes to its herbicidal activity, likely due to interactions with plant-specific enzymes .

Substituent Effects: Electron-withdrawing groups (EWGs): The 4-chloro substituent in ’s compound enhances electrophilicity, aiding in pesticide activity. Similarly, compounds with bromo- or trifluoromethylphenyl groups (e.g., Compounds D and E in ) may exhibit stronger bioactivity due to increased lipophilicity and target binding . Electron-donating groups (EDGs): The 5,7-dimethyl groups on the target compound’s benzothiazole core could improve metabolic stability compared to halogenated analogs. Methyl groups are known to hinder oxidative degradation in vivo.

Functional Applications: The target compound’s furan-2-carbonylimino group introduces a conjugated system that may enhance UV absorption or π-π stacking in biological targets, a feature absent in ’s phenyl-substituted imidazoles.

Synthetic and Analytical Methods :

  • Crystallographic tools like SHELX and ORTEP (Evidences 2–4) are critical for resolving the structures of such compounds. For instance, ’s benzothiazole derivative was structurally characterized using these methods, highlighting their importance in confirming substituent positioning and stereoelectronic effects .

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